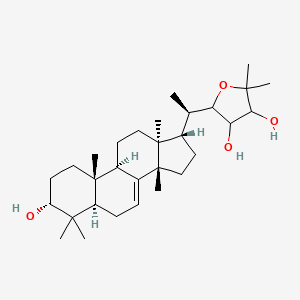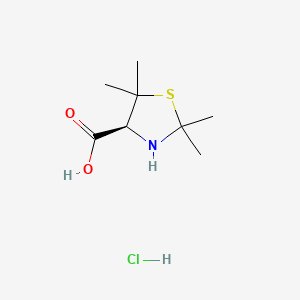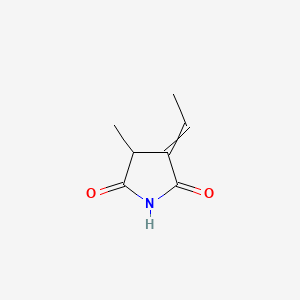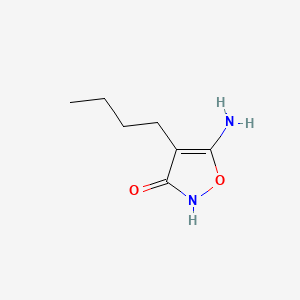
Odoratol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Odoratol is a member of the class of dihydrochalcones . It is a dihydrochalcone substituted by a hydroxy group at position 2’, methoxy groups at positions 4 and 4’, and a hydroxy group at position α- to the ketonic group . It has a molecular formula of C17H18O5 . This compound is also known as 2-hydroxy-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one .
Molecular Structure Analysis
This compound has a molecular formula of C17H18O5 . It contains a total of 41 bonds; 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen
Photosystem II Inhibition : Odoratol, a natural product from Cedrela odorata, inhibits oxygen evolution at the donor side of Photosystem II (PSII) in spinach chloroplasts, without affecting Photosystem I (PSI) activity. This finding suggests potential uses in studying and manipulating photosynthetic processes (Achnine et al., 1998).
Chemical Composition and Derivatives : this compound, identified as a tetracyclic triterpene triol, was isolated from Cedrela mexicana and C. glaziovii. Its chemical structure and congeners such as 3-dehydro-odoratol and 24-epithis compound were elucidated, providing a basis for chemical and pharmacological studies (Connolly et al., 1968).
Electronic Nose Applications : The development of electronic noses for detecting odors, including applications in medicine, is an emerging area. These devices can analyze volatile compounds and have potential in diagnostics and environmental monitoring (Mantini et al., 2000).
Odor Analysis in Forensic Science : this compound's related techniques are utilized in forensic science for analyzing the odor of decomposing human remains. This research is instrumental in developing tools for locating clandestine burial sites (Vass et al., 2008).
Odor Identification in Complex Mixtures : Studies on identifying key odorants in complex mixtures, such as natural products, are significant for understanding and replicating natural odors in various applications (Baldovini & Chaintreau, 2020).
Threshold Odors of Organic Chemicals : Research on the threshold odors of organic chemicals, including components like this compound, contributes to understanding and controlling environmental odor pollution (Baker, 1963).
Industrial Odor Analysis : The analysis of industrial odors, using human observers and chemical techniques, is crucial for environmental monitoring and compliance (Berglund, 1974).
Agricultural Odor Management : Studies on the odors emitted from agricultural sources, such as swine manure, utilize chemical and sensory analyses for environmental management (Trabue et al., 2011).
Gas Chromatography-Olfactometry : This technique combines gas chromatography with sensory detection, applied in studying odorous substances in environmental and food industries (Brattoli et al., 2013).
Odor Objects Perception : Research on the perception of complex odor stimuli, including those similar to this compound, provides insights into how odors are processed and recognized in everyday life (Thomas-Danguin et al., 2014).
Eigenschaften
IUPAC Name |
5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21-25,31-33H,10-16H2,1-8H3/t17-,18+,19+,21+,22-,23?,24?,25?,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXXTAYUXXFPG-SRPYFFJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C5C(C(C(O5)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)C5C(C(C(O5)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)

![(1R,6S,10R,11R,14S,16R,19R,20S,21S,24S)-14,24-dihydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one](/img/structure/B579125.png)

